1,6-Bis(4-methoxyphenyl)hexane-1,6-dione
Description
Significance of Symmetric 1,6-Diketones in Organic Synthesis
Symmetric 1,6-diketones, also known as γ-diketones, are particularly prized precursors in synthetic chemistry. Their structure, with two carbonyl groups separated by a four-carbon chain, is ideally suited for intramolecular cyclization reactions to form stable five- and six-membered rings. These transformations, most notably the Paal-Knorr synthesis, provide efficient routes to important heterocyclic compounds such as furans, pyrroles, and thiophenes. acs.org The symmetry of these diketones often simplifies synthetic planning and analysis of reaction outcomes. Furthermore, 1,6-dicarbonyl compounds are recognized as crucial feedstocks for the pharmaceutical industry and are employed in a multitude of synthetic applications. researchgate.net Various methods have been developed for their synthesis, including the iron-mediated oxidative ring-opening of cyclopropanols. acs.org
Overview of 1,6-Bis(4-methoxyphenyl)hexane-1,6-dione as a Precursor Molecule
This compound is a symmetric diaryl diketone that serves as a versatile precursor for more complex molecules. Its synthesis can be achieved via a Friedel-Crafts acylation reaction between anisole (B1667542) (methoxybenzene) and adipoyl chloride. A similar methodology has been successfully used for the synthesis of related structures, such as reacting 1,3-dimethoxybenzene (B93181) and 1,4-dimethoxybenzene (B90301) with adipoyl chloride to produce 1,6-bis(dimethoxyphenyl)hexane-1,6-dione derivatives. nih.govresearchgate.net As a 1,6-diketone, the compound is a classic substrate for Paal-Knorr reactions to synthesize 2,5-disubstituted pyrroles, furans, and thiophenes, where the substituents are the 4-methoxyphenyl (B3050149) groups.
Scope and Objectives of Research on the Compound
Research involving this compound and its analogues is primarily focused on its application in the synthesis of novel organic compounds, particularly those with potential biological or material applications. A key objective is to utilize this diketone as a scaffold to build more elaborate molecular architectures. For instance, studies on related 1,6-bis(dimethoxyphenyl)hexane-1,6-dione derivatives have led to the synthesis of new phenol (B47542) compounds. nih.govresearchgate.net These resulting molecules were then evaluated for their potential bioactivities, including antioxidant properties and their ability to inhibit enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrases (hCA I and hCA II). nih.govresearchgate.net The overarching goal is to leverage the fundamental reactivity of the 1,6-dione structure to create functional molecules for applications in medicinal chemistry and materials science.
Detailed Research Findings
Research has demonstrated the utility of 1,6-diketones as key intermediates. In studies involving analogous compounds, 1,6-bis(dimethoxyphenyl)hexane-1,6-diones were synthesized and subsequently used to create a series of novel phenol derivatives. nih.govresearchgate.net These derivatives were then systematically evaluated for their biological activities. The findings from these studies highlight the potential of the 1,6-diarylhexane-1,6-dione scaffold in generating compounds with significant biochemical effects.
The table below summarizes the findings for phenol derivatives synthesized from a closely related precursor, demonstrating the research direction for compounds of this class.
| Compound Class | Biological Activity Investigated | Target Enzymes | Key Findings |
| Phenol derivatives from 1,6-bis(dimethoxyphenyl)hexane-1,6-dione | Antioxidant Activity | - | Several synthesized molecules showed powerful antioxidant profiles compared to standards, evaluated by ABTS•+ and DPPH• scavenging assays. nih.govresearchgate.net |
| Phenol derivatives from 1,6-bis(dimethoxyphenyl)hexane-1,6-dione | Enzyme Inhibition | AChE, BChE, hCA I, hCA II | The compounds were found to be effective inhibitors, with Ki (inhibition constant) values in the nanomolar range for all tested enzymes. nih.govresearchgate.net |
Structure
3D Structure
Properties
CAS No. |
4280-49-3 |
|---|---|
Molecular Formula |
C20H22O4 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1,6-bis(4-methoxyphenyl)hexane-1,6-dione |
InChI |
InChI=1S/C20H22O4/c1-23-17-11-7-15(8-12-17)19(21)5-3-4-6-20(22)16-9-13-18(24-2)14-10-16/h7-14H,3-6H2,1-2H3 |
InChI Key |
JQRBVENMUYHRHT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCCCC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Synthetic Methodologies for 1,6 Bis 4 Methoxyphenyl Hexane 1,6 Dione
Friedel-Crafts Acylation Approaches
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, enabling the introduction of an acyl group onto an aromatic ring. tamu.edudepaul.edu This electrophilic aromatic substitution reaction is a principal method for synthesizing aryl ketones, including 1,6-bis(4-methoxyphenyl)hexane-1,6-dione. organic-chemistry.org
Utilization of Adipoyl Chloride and Substituted Arenes
A direct and common approach to synthesizing this compound is the Friedel-Crafts acylation of anisole (B1667542) with adipoyl chloride. youtube.com In this reaction, two equivalents of anisole react with one equivalent of adipoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). youtube.comwikipedia.org The methoxy (B1213986) group of anisole is an activating group, directing the incoming acyl groups to the ortho and para positions. Due to steric hindrance, the para-substituted product, 4-methoxyacetophenone, is typically the major isomer formed. youtube.com
The reaction proceeds through the formation of an acylium ion from the reaction of adipoyl chloride with the Lewis acid. This electrophile then attacks the electron-rich aromatic ring of anisole. A subsequent deprotonation restores the aromaticity of the ring, yielding the final product. Given the difunctional nature of adipoyl chloride, this acylation occurs at both ends of the hexane (B92381) chain, resulting in the desired 1,6-diketone.
Acylation with Muconoyl Chloride Precursors and Hydrogenation for Saturation
An alternative synthetic strategy involves the use of unsaturated precursors, such as muconoyl chloride. The reaction of 4-methoxyacetophenone with diethyl oxalate (B1200264) in the presence of a base can produce 3,4-dihydroxy-1,6-bis(4-methoxyphenyl)hexa-2,4-diene-1,6-dione. nih.govresearchgate.net This di-enol-dione tautomer can then be subjected to hydrogenation to saturate the carbon-carbon double bonds of the hexane chain, yielding this compound. This multi-step approach allows for the construction of the carbon skeleton with subsequent modification to achieve the desired saturated diketone.
Catalytic Systems and Reaction Condition Optimization
The efficiency of the Friedel-Crafts acylation is highly dependent on the catalytic system and reaction conditions. While aluminum chloride is a traditional and effective catalyst, its use often requires stoichiometric amounts due to the formation of stable complexes with the resulting ketone product. wikipedia.org This can lead to significant waste and environmental concerns. researchgate.net
To address these drawbacks, research has focused on developing more sustainable and reusable catalytic systems. Solid acid catalysts, such as sulfated zirconia and various zeolites, have shown promise in Friedel-Crafts acylations. rsc.orgfrontiersin.org These heterogeneous catalysts can be easily separated from the reaction mixture and potentially regenerated, aligning with the principles of green chemistry. researchgate.net For instance, zeolites like HBEA have demonstrated high conversion and selectivity in the acylation of anisole. frontiersin.org The optimization of reaction parameters, including temperature, solvent, and catalyst loading, is crucial for maximizing the yield and selectivity of the desired product. chemijournal.com Solvent-free conditions have also been explored to further enhance the environmental profile of the reaction. researchgate.netchemijournal.com
Oxidative Cleavage Routes to this compound
Oxidative cleavage reactions provide an alternative pathway for the synthesis of dicarbonyl compounds, including this compound. This approach involves the cleavage of a carbon-carbon bond in a precursor molecule.
Synthesis from 1,2-Bis(4-methoxyphenyl)cyclohexane-1,2-diol (B8122742) Derivatives
A key strategy in this category is the oxidative cleavage of a vicinal diol, specifically a 1,2-bis(4-methoxyphenyl)cyclohexane-1,2-diol derivative. chemistrysteps.com This diol can be synthesized from the corresponding cyclohexene (B86901) derivative through dihydroxylation. The subsequent cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons of the cyclohexane (B81311) ring results in the formation of the hexane-1,6-dione structure with the desired aryl substituents at the termini.
Various oxidizing agents can be employed for this transformation, including periodic acid (HIO₄) and lead tetraacetate (Pb(OAc)₄). libretexts.orgwikipedia.org The choice of reagent can depend on the specific substrate and desired reaction conditions. For example, periodic acid is often used in aqueous solutions, while lead tetraacetate is suitable for non-aqueous media. wikipedia.org
Mechanistic Considerations of Oxidative Pathways
The mechanism of oxidative cleavage of vicinal diols typically involves the formation of a cyclic intermediate with the oxidizing agent. chemistrysteps.com In the case of periodic acid, a cyclic periodate (B1199274) ester is formed. This intermediate then undergoes a concerted rearrangement, leading to the cleavage of the carbon-carbon bond and the formation of two carbonyl groups. Similarly, with lead tetraacetate, a cyclic lead(IV) diester is proposed as an intermediate. wikipedia.org The stereochemistry of the diol can influence the reaction rate, with cis-diols generally reacting faster than trans-diols due to the ease of forming the cyclic intermediate. libretexts.org
Alternative oxidative systems, such as those involving 12-tungstophosphoric acid and hydrogen peroxide, have also been investigated for the cleavage of diols. nih.gov The proposed mechanism for this system involves the initial oxidation of the diol to an α-hydroxyketone, followed by a Baeyer-Villiger-type rearrangement to yield the dicarboxylic acid, which in the context of the target molecule would be adipic acid if the aryl groups were absent. nih.gov This highlights the importance of carefully selecting the oxidant to achieve the desired diketone product rather than further oxidation to carboxylic acids.
Alternative Synthetic Strategies
Condensation reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the reaction of two molecules with the elimination of a small molecule, such as water. In the context of synthesizing this compound, the Friedel-Crafts acylation stands out as a highly effective and direct method.
The Friedel-Crafts acylation involves the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. For the synthesis of the target compound, this involves the diacylation of anisole with adipoyl chloride. The methoxy group of anisole is a strong activating group and directs electrophilic substitution to the ortho and para positions. Due to steric hindrance, the para product is significantly favored.
Reaction Scheme:
The reaction is typically carried out using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acyl chloride. The solvent is often an inert organic solvent like dichloromethane (B109758) or carbon disulfide.
Table 1: Key Reagents and Conditions for Friedel-Crafts Acylation
| Reactant/Reagent | Role | Typical Molar Ratio (relative to Adipoyl Chloride) | Notes |
| Anisole | Aromatic Substrate | ≥ 2.0 | Acts as both reactant and can be used as a solvent in excess. |
| Adipoyl Chloride | Acylating Agent | 1.0 | The source of the hexane-1,6-dione backbone. |
| Aluminum Chloride (AlCl₃) | Lewis Acid Catalyst | ≥ 2.0 | Activates the acyl chloride for electrophilic aromatic substitution. |
| Dichloromethane | Solvent | - | An inert solvent to facilitate the reaction. |
Detailed research findings indicate that the choice of catalyst and reaction conditions can significantly influence the yield and purity of the product. While aluminum chloride is a common choice, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be employed. The reaction temperature is typically kept low initially to control the exothermic reaction and then gradually raised to ensure completion.
A hypothetical multi-step synthesis of this compound that incorporates a remote functionalization step could be envisioned starting from a long-chain alcohol. The Barton reaction, a classic example of remote functionalization, provides a conceptual framework for such a synthesis. This reaction utilizes the photolysis of a nitrite (B80452) ester to generate an alkoxyl radical, which then abstracts a hydrogen atom from a remote carbon, typically at the δ-position, via a six-membered transition state.
Hypothetical Synthetic Pathway:
Esterification and Reduction: A suitable precursor, such as 6-(4-methoxyphenyl)-6-oxohexanoic acid, could be esterified and then selectively reduced to the corresponding alcohol, 6-(4-methoxyphenyl)hexan-1-ol.
Nitrite Ester Formation: The alcohol is then converted to a nitrite ester by reaction with nitrosyl chloride (NOCl).
Barton Reaction (Remote Functionalization): Photolysis of the nitrite ester generates an alkoxyl radical. This radical then undergoes an intramolecular 1,5-hydrogen atom transfer, abstracting a hydrogen atom from the δ-carbon (C4 of the hexane chain). The resulting carbon-centered radical is then trapped by the nitrosyl radical to form a nitroso alcohol, which tautomerizes to an oxime.
Hydrolysis and Oxidation: The oxime can be hydrolyzed to a ketone, yielding 1-(4-methoxyphenyl)hexane-1,4-dione.
Further Elaboration: The newly introduced ketone at the 4-position can then be used as a handle for further functionalization, for instance, through a Grignard reaction with a 4-methoxyphenyl (B3050149) magnesium bromide, followed by oxidation to introduce the second ketone group at the 6-position.
While this represents a plausible, albeit lengthy, synthetic route, it highlights the power of remote functionalization to introduce functionality at unactivated positions.
Table 2: Conceptual Steps in a Multi-step Synthesis with Remote Functionalization
| Step | Reaction Type | Key Reagents | Intermediate Formed | Purpose |
| 1 | Esterification & Reduction | CH₃OH/H⁺, LiAlH₄ | 6-(4-methoxyphenyl)hexan-1-ol | Preparation of the precursor alcohol. |
| 2 | Nitrite Ester Formation | NOCl | 6-(4-methoxyphenyl)hexyl nitrite | Formation of the Barton reaction substrate. |
| 3 | Barton Reaction | hν (light) | 1-(4-methoxyphenyl)hexane-1-one-4-oxime | Remote functionalization to introduce a nitrogen-containing group. |
| 4 | Hydrolysis | H₃O⁺ | 1-(4-methoxyphenyl)hexane-1,4-dione | Conversion of the oxime to a ketone. |
| 5 | Grignard Reaction & Oxidation | 4-MeOPhMgBr, PCC | This compound | Introduction of the second aryl ketone moiety. |
Such multi-step strategies, while more complex than direct condensation methods, offer a high degree of control and flexibility in the synthesis of complex molecular architectures.
Chemical Reactivity and Transformation Chemistry of 1,6 Bis 4 Methoxyphenyl Hexane 1,6 Dione
Carbonyl Group Transformations
The chemistry of 1,6-bis(4-methoxyphenyl)hexane-1,6-dione is largely dictated by the reactivity of its two carbonyl groups. These functional groups serve as reactive sites for both reductive processes and carbon-carbon bond-forming cyclization reactions.
Reductive Processes to Alcohols and Hydrocarbons
The carbonyl groups of this compound can be selectively or completely reduced to yield the corresponding diols or the fully deoxygenated alkane derivative.
The twin ketone functionalities of the parent dione (B5365651) can be readily reduced to secondary alcohols, yielding 1,6-bis(4-methoxyphenyl)hexane-1,6-diol. This transformation is typically achieved using hydride-based reducing agents. Research on analogous 1,6-bis(dimethoxyphenyl)hexane-1,6-dione has shown that sodium borohydride (B1222165) (NaBH₄) is an effective reagent for this conversion. researchgate.net The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to give the alcohol. Due to the symmetrical nature of the starting material, the reduction of both ketones leads to the formation of the corresponding 1,6-diol.
| Reactant | Reagent | Product |
| This compound | Sodium Borohydride (NaBH₄) | 1,6-Bis(4-methoxyphenyl)hexane-1,6-diol |
For the complete deoxygenation of the carbonyl groups to methylene (B1212753) groups, thereby forming the alkane derivative 1,6-bis(4-methoxyphenyl)hexane, more rigorous reductive methods are required. The classical methods for this transformation are the Clemmensen and Wolff-Kishner reductions, which are particularly effective for aryl-alkyl ketones. wikipedia.organnamalaiuniversity.ac.in
The Clemmensen reduction employs zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid. wikipedia.orgbyjus.com The substrate must be stable to strongly acidic conditions for this method to be successful.
The Wolff-Kishner reduction offers an alternative under strongly basic conditions. wikipedia.org The reaction involves the formation of a hydrazone intermediate by reacting the diketone with hydrazine (B178648) (H₂N-NH₂), followed by deprotonation and elimination of nitrogen gas upon heating with a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent. annamalaiuniversity.ac.inwikipedia.org
| Reaction | Reagents | Product | Conditions |
| Clemmensen Reduction | Zinc Amalgam (Zn(Hg)), Hydrochloric Acid (HCl) | 1,6-Bis(4-methoxyphenyl)hexane | Acidic |
| Wolff-Kishner Reduction | Hydrazine (H₂N-NH₂), Potassium Hydroxide (KOH) | 1,6-Bis(4-methoxyphenyl)hexane | Basic, High Temperature |
Cyclization Reactions
The linear six-carbon chain separating the two carbonyl groups in this compound makes it an ideal substrate for intramolecular cyclization reactions, leading to the formation of five-membered ring systems.
In the presence of either an acid or a base, 1,6-dicarbonyl compounds undergo intramolecular aldol (B89426) reactions to form cyclic products. libretexts.orgjove.com For a 1,6-diketone, this reaction preferentially forms a thermodynamically stable five-membered ring. libretexts.org The mechanism involves the formation of an enol or enolate at one of the α-carbons (e.g., C-2), which then acts as a nucleophile, attacking the carbonyl carbon of the second ketone group (C-6). This results in the formation of a new carbon-carbon bond and a cyclic aldol addition product. Subsequent dehydration (condensation), often promoted by heat, yields a stable α,β-unsaturated cyclopentene (B43876) derivative. libretexts.org Theoretical studies on the intramolecular aldol condensation of 1,6-diketones have confirmed that the enolization of the diketone is a critical step in the acid-catalyzed pathway. nih.gov Research has shown that 1,6-diketones can be cyclocondensed in acidic media to yield compounds containing a five-membered ring. researchgate.net
| Reactant | Conditions | Key Intermediate | Final Product |
| This compound | Acid or Base | Cyclic aldol adduct | Substituted Cyclopentene |
While dicarbonyl compounds are common precursors for heterocyclic synthesis, the specific spacing of the carbonyls is crucial.
Pyrazoles: The most established and widely used method for pyrazole (B372694) synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. nih.govyoutube.comrsc.org This reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring. youtube.com The reaction of a 1,6-diketone with hydrazine does not follow this direct pathway and is not a standard method for the synthesis of simple pyrazole derivatives.
Isoquinolines: The synthesis of the isoquinoline (B145761) ring system typically relies on well-known methods such as the Bischler-Napieralski, Pictet-Spengler, or Pomeranz-Fritsch reactions. These syntheses start from precursors like β-arylethylamines or benzaldehydes and aminoacetals. The use of 1,6-diketones as starting materials for the direct formation of the isoquinoline core is not a conventional or documented synthetic route.
Mechanism of Cyclization Pathways
The 1,6-dicarbonyl functionality in this compound makes it a prime candidate for intramolecular cyclization reactions, leading to the formation of five- or six-membered rings. The specific pathway and resulting product are highly dependent on the reaction conditions, particularly the choice of catalyst (acid or base).
One plausible acid-catalyzed cyclization pathway is an intramolecular aldol condensation. This reaction would be initiated by the protonation of one carbonyl oxygen, followed by enolization. The resulting enol would then act as a nucleophile, attacking the protonated carbonyl at the other end of the hexane (B92381) chain. Subsequent dehydration would lead to the formation of a cyclic α,β-unsaturated ketone.
Alternatively, under basic conditions, an intramolecular Claisen condensation, known as the Dieckmann condensation, can occur if the α-carbons are appropriately functionalized to be esters. libretexts.org For the diketone itself, a base-catalyzed intramolecular aldol reaction is more likely. This involves the formation of an enolate at one of the α-carbons, which then attacks the other carbonyl group. The resulting aldol adduct can then undergo dehydration to yield a cyclic product.
Another potential cyclization route, particularly if the hexane backbone were unsaturated, is the Nazarov cyclization. wikipedia.org This pericyclic reaction involves the acid-catalyzed 4π-electrocyclization of a divinyl ketone. While the saturated hexane backbone of the title compound does not directly permit this, transformations that introduce unsaturation could open up this pathway.
The presence of the 4-methoxyphenyl (B3050149) groups can also influence these cyclization reactions. The electron-donating nature of the methoxy (B1213986) group can affect the electron density of the carbonyl groups, potentially influencing the rate and regioselectivity of the cyclization.
Reactivity of Aromatic Moieties
The two 4-methoxyphenyl rings are key sites for reactivity, particularly for electrophilic aromatic substitution and O-demethylation reactions.
Electrophilic Aromatic Substitution Patterns
The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. wikipedia.org This is due to the ability of the oxygen atom to donate a lone pair of electrons into the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during the substitution. lkouniv.ac.in
Given that the para position is already substituted by the hexane-1,6-dione chain, electrophilic attack will be directed to the positions ortho to the methoxy group (positions 2 and 6 on the aromatic ring). The steric bulk of the rest of the molecule might influence the regioselectivity between these two equivalent positions.
Common electrophilic aromatic substitution reactions that could be performed on this compound include:
| Reaction | Electrophile | Typical Reagents | Expected Product |
| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | Substitution of a nitro group at the ortho position. |
| Halogenation | Br⁺, Cl⁺ | Br₂, FeBr₃ or Cl₂, AlCl₃ | Substitution of a halogen at the ortho position. |
| Friedel-Crafts Alkylation | R⁺ | R-Cl, AlCl₃ | Substitution of an alkyl group at the ortho position. |
| Friedel-Crafts Acylation | RCO⁺ | R-COCl, AlCl₃ | Substitution of an acyl group at the ortho position. |
The presence of two aromatic rings means that multiple substitutions are possible, and the reaction stoichiometry would need to be carefully controlled to achieve mono- or di-substitution on each ring.
O-Demethylation Reactions and Phenolic Derivatives
The methoxy groups on the aromatic rings can be cleaved to yield the corresponding phenolic derivatives. This O-demethylation is a common transformation in natural product synthesis and degradation. researchgate.net Various reagents can be employed for this purpose, often under harsh conditions. chem-station.com
Common reagents for O-demethylation include strong protic acids like HBr and Lewis acids such as BBr₃ and AlCl₃. chem-station.comresearchgate.net The reaction mechanism typically involves the protonation or coordination of the Lewis acid to the ether oxygen, making the methyl group susceptible to nucleophilic attack by a halide ion.
| Reagent | General Conditions | Mechanism |
| Boron tribromide (BBr₃) | Low temperature (e.g., -78 °C to rt) in an inert solvent (e.g., CH₂Cl₂) | Lewis acidic boron coordinates to the ether oxygen, followed by nucleophilic attack of bromide on the methyl group. chem-station.com |
| Hydrobromic acid (HBr) | High temperatures (reflux) | Protonation of the ether oxygen followed by Sₙ2 attack by the bromide ion on the methyl group. sci-hub.se |
| Aluminum chloride (AlCl₃) | Heating in a solvent like dichloromethane (B109758) or acetonitrile | Lewis acid-assisted cleavage of the methyl-oxygen bond. chem-station.com |
The resulting bis-phenolic compound, 1,6-bis(4-hydroxyphenyl)hexane-1,6-dione, would be expected to exhibit different reactivity and solubility compared to the parent methoxy compound.
In the case of this compound, since both methoxy groups are chemically equivalent, regioselectivity is not a concern for complete demethylation. However, achieving selective mono-demethylation to yield 1-(4-hydroxyphenyl)-6-(4-methoxyphenyl)hexane-1,6-dione would require careful control of the reaction conditions, such as using a limited amount of the demethylating agent.
The rate of demethylation can be influenced by the electronic nature of other substituents on the aromatic ring. Electron-withdrawing groups can sometimes accelerate the reaction. sci-hub.se In this molecule, the electron-withdrawing character of the carbonyl group in the side chain could have a modest electronic effect on the demethylation process. Studies on related poly-methoxyaryl compounds have shown that the reaction conditions can be tuned to achieve selective demethylation. nih.gov
Reactions of the Hexane Backbone
The hexane backbone, being an aliphatic chain, is generally less reactive than the carbonyl and aromatic functionalities. However, the carbons alpha to the carbonyl groups are activated and are the primary sites for reactions on the hexane chain.
Halogenation Studies (e.g., Bromination)
The α-carbons of the hexane backbone (positions 2 and 5) are susceptible to halogenation, such as bromination. pressbooks.pub The mechanism of this reaction is dependent on the pH of the reaction medium.
Under acidic conditions , the ketone first tautomerizes to its enol form. The electron-rich double bond of the enol then attacks a molecule of the halogen (e.g., Br₂), leading to the formation of the α-halogenated ketone and HBr. libretexts.org This reaction is typically self-limiting, as the introduction of an electron-withdrawing halogen atom deactivates the carbonyl group towards further protonation and enolization, thus making subsequent halogenations slower. youtube.com
Under basic conditions , a base abstracts an α-proton to form an enolate ion. The enolate then acts as a nucleophile and attacks the halogen. The introduction of a halogen increases the acidity of the remaining α-protons, making subsequent halogenations faster. libretexts.org Therefore, under basic conditions, it is often difficult to stop the reaction at mono-halogenation, and polyhalogenation is common.
| Condition | Intermediate | Reactivity Trend | Typical Product |
| Acidic | Enol | Halogenation deactivates the ketone to further reaction. | Mono-α-halogenated ketone. |
| Basic | Enolate | Halogenation activates the ketone to further reaction. | Poly-α-halogenated ketone. |
For this compound, bromination would be expected to occur at the C2 and C5 positions. By controlling the reaction conditions and stoichiometry of the brominating agent, it may be possible to achieve selective mono-, di-, or tetra-bromination at these positions.
Enolization and Tautomeric Pathways of this compound
The chemical behavior of this compound is significantly influenced by the presence of α-hydrogens, which are hydrogen atoms on the carbon atoms adjacent to the carbonyl groups. This structural feature allows the compound to undergo keto-enol tautomerism, a form of isomerism where the molecule exists in a dynamic equilibrium between a keto form (containing the ketone) and an enol form (containing a hydroxyl group adjacent to a double bond).
The tautomerization process involves the migration of a proton and the shifting of electrons. For this compound, this can occur at either of the α-carbons. The equilibrium between the keto and enol tautomers is influenced by several factors, including the structure of the dicarbonyl compound, the nature of the solvent, and the temperature.
Tautomeric Forms
This compound can exist in three principal tautomeric forms:
Diketo Form: This is the standard structure of the compound where both functional groups are ketones.
Mono-enol Form: In this form, one of the ketone groups has been converted to an enol.
Di-enol Form: Here, both ketone groups have undergone enolization.
The stability of the enol form in dicarbonyl compounds is often enhanced through intramolecular hydrogen bonding and the formation of a conjugated system. For instance, in β-diketones (1,3-dicarbonyls), the enol form is significantly stabilized by the formation of a six-membered ring through hydrogen bonding. While this compound is a 1,6-dicarbonyl, and thus cannot form a similar intramolecularly hydrogen-bonded six-membered ring, the presence of the aromatic rings and the potential for extended conjugation can still influence the stability of the enol tautomers.
A closely related compound, 3,4-dihydroxy-1,6-bis(4-methoxyphenyl)hexa-2,4-diene-1,6-dione, has been shown to exist in a stable di-enol-dione tautomeric form, stabilized by intramolecular hydrogen bonding. This suggests that the potential for enolization in 1,6-diarylhexane-1,6-diones is significant.
Factors Influencing Tautomeric Equilibrium
The position of the keto-enol equilibrium is a delicate balance of several thermodynamic factors. The following table summarizes the key influences on the tautomerism of dicarbonyl compounds, which are applicable to this compound.
| Factor | Influence on Keto-Enol Equilibrium | Rationale |
| Solvent Polarity | Non-polar solvents generally favor the enol form, while polar solvents favor the keto form. | The more polar keto form is better solvated by polar solvents. In non-polar solvents, the intramolecularly hydrogen-bonded enol form (if possible) is more stable as it reduces unfavorable interactions with the solvent. |
| Substituent Effects | Electron-withdrawing groups on the aryl rings can increase the acidity of the α-hydrogens, potentially favoring enolization. The para-methoxy groups in the subject compound are electron-donating, which might slightly disfavor enolization compared to unsubstituted phenyl rings. | Electron-withdrawing groups stabilize the resulting enolate anion, facilitating its formation. Electron-donating groups have the opposite effect. |
| Conjugation | The formation of an extended conjugated system in the enol form can increase its stability. | Conjugation delocalizes π-electrons over a larger area, which is an energetically favorable state. |
| Temperature | The effect of temperature on the equilibrium is system-dependent and relates to the enthalpy change of the tautomerization. | According to Le Chatelier's principle, an increase in temperature will favor the endothermic direction of the equilibrium. |
Mechanistic Pathways
The interconversion between the keto and enol forms can be catalyzed by either acid or base.
Acid-Catalyzed Enolization:
Protonation of the carbonyl oxygen: The carbonyl oxygen is protonated by an acid catalyst, increasing the electrophilicity of the carbonyl carbon and the acidity of the α-hydrogens.
Deprotonation at the α-carbon: A weak base (like the solvent or the conjugate base of the acid catalyst) removes a proton from the α-carbon.
Formation of the enol: The electrons from the C-H bond move to form a C=C double bond, and the electrons from the C=O π-bond move to the oxygen atom, neutralizing its positive charge and forming the hydroxyl group of the enol.
Base-Catalyzed Enolization:
Deprotonation at the α-carbon: A base removes an α-hydrogen to form an enolate ion. The negative charge is delocalized between the α-carbon and the oxygen atom.
Protonation of the enolate: The oxygen atom of the enolate is protonated by a proton source (like the solvent or the conjugate acid of the base) to yield the enol.
Due to the symmetry of this compound, enolization can occur at either side of the hexane chain, leading to the formation of the mono-enol and subsequently the di-enol forms. The specific equilibrium concentrations of these tautomers would depend on the experimental conditions.
Derivatization and Functionalization Strategies
Strategies for Functionalizing the Diketone Core
The diketone core is a hub of reactivity, primarily due to the presence of two electrophilic carbonyl carbons and acidic α-hydrogens. This allows for a range of functionalization strategies aimed at modifying the aliphatic chain.
One key strategy to functionalize the diketone core is through the introduction of carbon-carbon double bonds, leading to the formation of unsaturated diketones. These conjugated systems can significantly alter the electronic and photophysical properties of the molecule.
A notable example involves the reaction of 4-methoxyacetophenone with diethyl oxalate (B1200264) in a basic medium. This reaction does not yield the saturated 1,6-dione directly but instead produces 3,4-dihydroxy-1,6-bis(4-methoxyphenyl)hexa-2,4-diene-1,6-dione. nih.govresearchgate.net This compound exists in its di-enol-dione tautomeric form, which is a highly conjugated and unsaturated system. nih.govresearchgate.net The formation of this derivative highlights a synthetic route to unsaturated analogues.
General methods for creating unsaturated diketones from their saturated precursors could involve reactions such as dehydrogenation. While specific examples for 1,6-bis(4-methoxyphenyl)hexane-1,6-dione are not prevalent in the literature, analogous transformations often utilize catalysts or reagents that facilitate the removal of hydrogen atoms to introduce unsaturation. Another potential pathway could be through a sequence of α-halogenation followed by base-induced elimination to yield an α,β-unsaturated ketone.
The inherent structure of the diketone core already possesses both electrophilic and potential nucleophilic sites.
Electrophilic Sites: The carbonyl carbons are intrinsically electrophilic and are susceptible to attack by a wide range of nucleophiles. This reactivity can be harnessed to introduce new functional groups. For instance, reactions with Grignard reagents or organolithium compounds could lead to the formation of tertiary alcohols at one or both carbonyl positions. Reduction of the carbonyl groups using agents like sodium borohydride (B1222165) would yield the corresponding diol, 1,6-bis(4-methoxyphenyl)hexane-1,6-diol. nih.gov
Nucleophilic Sites: The α-carbons to the carbonyl groups (positions 2 and 5 of the hexane (B92381) chain) bear acidic protons. In the presence of a suitable base, these protons can be abstracted to form a nucleophilic enolate. This enolate can then react with various electrophiles. For example, an intramolecular aldol (B89426) condensation can occur in diketones under basic conditions, leading to the formation of cyclic products. pearson.com For a 1,6-diketone, this could lead to the formation of a five-membered ring. The resulting enolate can also undergo intermolecular reactions, such as alkylation or acylation, to introduce substituents at the α-positions.
Modification of Methoxy (B1213986) and Phenyl Substituents
The two 4-methoxyphenyl (B3050149) groups at either end of the molecule provide further opportunities for derivatization, allowing for modifications to the aromatic system.
The methoxy groups (-OCH₃) are a key feature that can be targeted for modification. Cleavage of the methyl-aryl ether bond is a common transformation that converts the methoxy groups into hydroxyl groups, yielding the corresponding phenol (B47542) derivatives. This transformation is significant as it can dramatically alter the solubility and electronic properties of the molecule, as well as open up new avenues for further functionalization at the hydroxyl group.
Several reagents are known to effectively cleave aryl methyl ethers. researchgate.net These include strong protic acids like hydrobromic acid (HBr), Lewis acids such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃), and nucleophilic reagents. google.com Pyridinium hydrochloride is another commonly used reagent for the demethylation of phenolic ethers, often requiring high temperatures. rsc.orgsemanticscholar.orgresearchgate.net The choice of reagent can depend on the presence of other functional groups in the molecule to ensure selectivity.
Once the phenol derivative, 1,6-bis(4-hydroxyphenyl)hexane-1,6-dione, is synthesized, the resulting hydroxyl groups can be further derivatized. For instance, they can be re-alkylated with different alkyl halides to produce a variety of new ether derivatives or esterified to form ester derivatives.
The phenyl rings themselves are amenable to a range of modifications through electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.comyoutube.com The existing methoxy group is an activating, ortho, para-directing group. researchgate.net Since the para position is already substituted by the hexane-1,6-dione chain, incoming electrophiles will be directed to the positions ortho to the methoxy group (positions 3 and 5 on the phenyl ring).
Common electrophilic aromatic substitution reactions that could be applied include:
Nitration: Using a mixture of nitric acid and sulfuric acid to introduce nitro (-NO₂) groups.
Halogenation: Using bromine or chlorine in the presence of a Lewis acid catalyst to introduce bromo (-Br) or chloro (-Cl) atoms.
Sulfonation: Using fuming sulfuric acid to introduce sulfonic acid (-SO₃H) groups.
Friedel-Crafts Alkylation and Acylation: Using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst to introduce alkyl or acyl groups, respectively.
These reactions would lead to the formation of a diverse array of derivatives with modified electronic and steric properties, which could be valuable for various applications.
Construction of Complex Molecular Architectures
The bifunctional nature of this compound makes it an excellent building block for the synthesis of more complex molecular architectures, including heterocyclic compounds and macrocycles.
The 1,6-dicarbonyl motif is particularly useful for the synthesis of six-membered heterocyclic rings through condensation reactions with dinucleophiles. For example, reaction with hydrazine (B178648) (H₂NNH₂) could lead to the formation of a pyridazine (B1198779) ring. A particularly important application of 1,2-diketones (which could potentially be formed from 1,6-diketones via oxidation of an intermediate) is their condensation with 1,2-diamines to form pyrazines or quinoxalines. nih.govwikipedia.orgnih.gov While the starting material is a 1,6-diketone, intramolecular cyclization or reactions with specific linkers could lead to the formation of macrocyclic structures.
Furthermore, intramolecular reactions can be used to construct new cyclic systems. As mentioned earlier, an intramolecular aldol condensation of the 1,6-diketone could lead to the formation of a five-membered ring, specifically a substituted cyclopentenone. pearson.com This type of cyclization, along with related reactions like the Dieckmann cyclization (which applies to 1,6-diesters), are powerful tools for creating cyclic structures from linear precursors. libretexts.orgfiveable.me
The combination of functionalization strategies at the diketone core, the methoxy groups, and the phenyl rings allows for the systematic construction of a wide range of complex molecules derived from this compound, each with potentially unique properties and applications.
Macrocyclic Structures Utilizing the Diketone Moiety
The synthesis of macrocycles from acyclic precursors is a cornerstone of supramolecular chemistry and materials science. While direct examples of macrocyclization using this compound are not extensively documented, established methodologies for analogous 1,6-diketones can be conceptually applied. One such strategy involves a two-step process wherein the diketone is first converted into a more rigid bicyclic intermediate, which then undergoes oxidative cleavage to yield a macrocyclic dione (B5365651).
For instance, a 1,6-diketone can undergo an intramolecular aldol condensation to form a cyclic β-hydroxy ketone, which can be further manipulated to create a bicyclic enone. This intermediate can then be subjected to oxidative ring expansion. This approach leverages the reactivity of the diketone moiety to first create a constrained system that facilitates the final ring-closing step. The general approach is outlined in the table below.
| Step | Reaction | Reactants | Conditions | Product |
| 1 | Intramolecular Aldol Condensation | This compound | Base or Acid Catalyst | Cyclic β-hydroxy ketone |
| 2 | Dehydration & Functionalization | Cyclic β-hydroxy ketone | Acid, Heat | Bicyclic enone |
| 3 | Oxidative Ring Expansion | Bicyclic enone | Oxidizing Agent (e.g., O₃, RuO₄) | Macrocyclic dione |
This strategy allows for the synthesis of macrocycles with varying ring sizes, depending on the nature of the initial diketone and the subsequent reaction conditions. The aromatic methoxyphenyl groups in this compound would be incorporated into the final macrocyclic structure, imparting specific electronic and conformational properties.
Spirocyclic Systems and Related Scaffolds
Spirocyclic systems, characterized by two rings sharing a single atom, are prevalent in natural products and have gained significant attention in medicinal chemistry. nih.gov The synthesis of spirocycles from 1,6-diketones can be effectively achieved through an intramolecular aldol condensation reaction. vt.edunih.gov This transformation involves the formation of a new carbon-carbon bond between one of the α-carbons and the carbonyl carbon of the other ketone group within the same molecule.
In the case of this compound, treatment with a base would generate an enolate at one of the α-carbons (C2 or C5). This enolate can then attack the carbonyl carbon at the other end of the hexane chain (C6 or C1, respectively), leading to the formation of a five-membered ring fused in a spiro fashion to the original hexane chain, which is now part of a six-membered ring. The initial product is a spirocyclic β-hydroxy ketone, which can often be dehydrated under the reaction conditions to yield a spirocyclic α,β-unsaturated ketone. vt.edu A theoretical study of the intramolecular aldol condensation of 1,6-diketones has shown the importance of the reaction medium and that enolization is a key step in the acid-catalyzed mechanism. rsc.org
The general transformation is depicted below:
Table 1: Intramolecular Aldol Condensation for Spirocycle Synthesis
| Reactant | Catalyst | Key Intermediate | Final Product |
|---|
This approach provides a straightforward route to complex spirocyclic scaffolds incorporating the methoxyphenyl moieties, which can be further functionalized.
Polymer Precursors and Monomers
Aromatic ketones are valuable monomers for the synthesis of high-performance polymers known as poly(aryl ether ketone)s (PAEKs) or polyketones. tandfonline.com These materials are known for their excellent thermal stability, chemical resistance, and mechanical properties. vt.edu this compound, with its aromatic ketone functionalities, can be envisioned as a monomer or a precursor for the synthesis of novel polymers.
One potential route is through Friedel-Crafts acylation polycondensation. rsc.org In this type of reaction, a dicarboxylic acid chloride could react with the electron-rich methoxyphenyl rings of this compound in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This would lead to the formation of a polyketone with the diketone unit incorporated into the polymer backbone. The flexible hexane chain would impart a degree of flexibility to the resulting polymer, potentially influencing its solubility and processing characteristics.
Another approach could involve the conversion of the ketone functionalities into other reactive groups that can participate in polymerization reactions. For example, the ketone groups could be transformed into hydroxyl groups via reduction, and the resulting diol could be used in condensation polymerizations with dicarboxylic acids to form polyesters.
Table 2: Potential Polymerization Strategies
| Polymerization Type | Co-monomer | Catalyst | Resulting Polymer |
|---|---|---|---|
| Friedel-Crafts Polycondensation | Aromatic dicarboxylic acid chloride | AlCl₃ | Aromatic Polyketone |
The incorporation of the this compound moiety into a polymer chain offers a route to materials with tailored properties, where the combination of rigid aromatic units and the flexible aliphatic spacer can be exploited to control the final characteristics of the polymer.
Structural Characteristics and Conformational Analysis
Keto-Enol Tautomerism and its Impact on Reactivity
Keto-enol tautomerism is a fundamental concept in organic chemistry where an equilibrium exists between a ketone or aldehyde (the keto form) and its corresponding enol form, which contains a hydroxyl group bonded to a carbon-carbon double bond. masterorganicchemistry.comlibretexts.org For 1,6-dicarbonyl compounds like 1,6-Bis(4-methoxyphenyl)hexane-1,6-dione, this equilibrium can be particularly significant, leading to the formation of a highly conjugated di-enol species.
Experimental studies, particularly X-ray crystallography, have provided definitive evidence that this compound exists in the solid state as its di-enol tautomer: 3,4-dihydroxy-1,6-bis(4-methoxyphenyl)hexa-2,4-diene-1,6-dione. researchgate.netnih.gov Crystallographic analysis reveals that the molecule possesses a center of inversion, and the presence of strong intramolecular hydrogen bonding, similar to that observed in acetylacetone, confirms its existence in the di-enol-dione tautomeric form. researchgate.netnih.gov This structure represents a significant deviation from the simple diketone form, featuring a central hexa-2,4-diene chain flanked by the methoxyphenyl groups.
Table 1: Crystallographic Data for 3,4-dihydroxy-1,6-bis(4-methoxyphenyl)hexa-2,4-diene-1,6-dione researchgate.net
| Parameter | Value |
| Chemical Formula | C₂₀H₁₈O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.048 (3) |
| b (Å) | 6.179 (1) |
| c (Å) | 8.685 (2) |
| β (°) | 92.55 (2) |
| Volume (ų) | 806.8 (3) |
| Z | 2 |
| Temperature (K) | 293 |
This interactive table summarizes key crystallographic parameters obtained for the di-enol tautomer.
Several factors contribute to the pronounced stability of the di-enol tautomer of this compound.
Conjugation: The di-enol form creates an extended π-conjugated system that includes the two methoxyphenyl rings and the diene backbone. This delocalization of electrons significantly stabilizes the molecule. libretexts.org
Intramolecular Hydrogen Bonding: The geometry of the di-enol form allows for the formation of a stable six-membered ring via an intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen. libretexts.orgresearchgate.net This interaction is a powerful driving force favoring the enol form in 1,3-dicarbonyl systems. libretexts.org
Substituent Effects: The electron-donating methoxy (B1213986) group in the para position of the phenyl rings can further influence the electronic properties of the conjugated system, potentially enhancing the stability of the enol form. researchgate.net
Solvent Effects: While the solid-state structure is the di-enol form, the position of the tautomeric equilibrium in solution can be dependent on the solvent's polarity and its ability to form hydrogen bonds. researchgate.net
Conformational Preferences of the Hexane (B92381) Backbone
In its experimentally observed di-enol tautomeric form, the molecule's backbone is a hexa-2,4-diene chain. Crystallographic data show that the molecule is centrosymmetric, meaning it is symmetrical about a central point. researchgate.netnih.gov This requires the diene backbone to adopt a relatively planar, all-trans or s-trans conformation to accommodate the inversion center. This planarity maximizes the orbital overlap within the conjugated system, contributing to its stability. The dihedral angles between the phenyl rings and the central chain are influenced by steric and electronic factors.
Intermolecular Interactions and Crystal Packing Architectures
In the crystal lattice of the di-enol tautomer, hydrogen bonding is a dominant organizational force. Beyond the crucial intramolecular O—H⋯O hydrogen bonds that stabilize the tautomer itself, there are also intermolecular O—H⋯O hydrogen bonds. These intermolecular interactions link adjacent molecules together, forming chains that propagate parallel to the b-axis of the unit cell. researchgate.netnih.gov This network of hydrogen bonds creates a robust and well-defined crystal structure.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics and reactivity of 1,6-Bis(4-methoxyphenyl)hexane-1,6-dione.
Density Functional Theory (DFT) Studies of Electronic Structure
DFT studies are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for investigating the electronic structure of molecules. For aromatic ketones, DFT calculations are routinely used to determine optimized geometries, vibrational frequencies, and electronic properties. nih.gov In studies of related bis(methoxyphenyl) compounds, such as 1,3-bis(4-methoxyphenyl)prop-2-en-1-one and (E)-1,4-bis(3,4-dimethoxyphenyl)but-1-ene, DFT calculations using the B3LYP functional with basis sets like 6-311++G** have been employed to analyze their molecular structure and properties. researchgate.netclinicsearchonline.org
A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. For instance, a smaller HOMO-LUMO gap suggests higher reactivity. In a study on N-nitroso-2,6-bis(4-methoxyphenyl)-3,3-dimethyl-piperidin-4-one, a HOMO-LUMO energy gap of 4.73 eV was calculated, indicating a reactive nature for the material. rasayanjournal.co.in
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the electron density distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is critical for understanding intermolecular interactions and predicting sites of chemical reactivity. clinicsearchonline.org
Table 1: Representative DFT-Calculated Electronic Properties of a Structurally Similar Bis(methoxyphenyl) Compound
| Property | Value | Reference |
| HOMO Energy | -5.9 eV | rasayanjournal.co.in |
| LUMO Energy | -1.17 eV | rasayanjournal.co.in |
| HOMO-LUMO Energy Gap | 4.73 eV | rasayanjournal.co.in |
Prediction of Reactivity and Selectivity
The MEP map is particularly useful for predicting regioselectivity in chemical reactions. The electron-rich regions, typically colored red or yellow, indicate likely sites for electrophilic attack, while the electron-deficient areas, shown in blue, are susceptible to nucleophilic attack. For the carbonyl groups in this compound, the oxygen atoms are expected to be electron-rich, making them susceptible to protonation or coordination with Lewis acids. Conversely, the carbonyl carbon atoms are electron-deficient and are the primary sites for nucleophilic attack.
Mechanistic Elucidation of Reaction Pathways
DFT calculations are also a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and intermediates, and calculate the activation energies for different reaction pathways. This allows for a detailed understanding of how a reaction proceeds and why certain products are favored over others.
While specific mechanistic studies on this compound are not extensively documented in the literature, computational studies on the reactions of ketones provide a general framework. For example, DFT can be used to model reactions such as aldol (B89426) condensation, which could be relevant for this diketone under basic conditions. nih.gov Such studies would involve locating the transition state for enolate formation and the subsequent nucleophilic attack on another carbonyl group. The calculated energy barriers would provide insights into the feasibility and kinetics of such reactions.
Conformational Analysis and Energy Landscapes
The flexible hexane (B92381) chain in this compound allows for a multitude of possible conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space and to understand the energy landscape that governs the interconversion between different conformers.
Computational methods can be used to calculate the potential energy of the molecule as a function of its dihedral angles. This allows for the construction of a potential energy surface, which reveals the low-energy conformations (local minima) and the energy barriers (transition states) that separate them. The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including their interactions with solvent molecules and with each other. In an MD simulation, the motion of each atom is calculated based on a classical force field that describes the potential energy of the system.
For this compound, MD simulations can be used to investigate how the solvent influences its conformational preferences. The presence of a solvent can stabilize certain conformations over others through specific interactions, such as hydrogen bonding or dipole-dipole interactions. The methoxy (B1213986) groups and carbonyl groups of the molecule are capable of forming hydrogen bonds with protic solvents.
MD simulations can also provide insights into the aggregation behavior of the molecule in solution. By simulating a system containing multiple molecules of this compound, it is possible to observe how they interact and whether they tend to form dimers or larger aggregates. These intermolecular interactions are governed by a combination of van der Waals forces, electrostatic interactions, and potentially π-π stacking between the aromatic rings.
Applications in Chemical Science and Materials Research
Building Block for Advanced Organic Synthesis
As a versatile organic molecule, 1,6-Bis(4-methoxyphenyl)hexane-1,6-dione serves as a key starting material and intermediate in the creation of more complex chemical structures.
The diketone functionality of this compound allows for a variety of chemical transformations, making it a valuable precursor for a range of specialty chemicals. The carbonyl groups can undergo reactions such as nucleophilic additions, condensations, and reductions, leading to the formation of diols, cyclic compounds, and polymeric materials. For instance, diketones are utilized in the synthesis of polyketanils, a class of π-conjugated polymers, through condensation reactions with diamines. researchgate.net This highlights the potential of this compound to be used in the development of novel polymeric materials with tailored electronic and optical properties.
Table 1: Examples of Specialty Chemicals and Materials Derived from Diketon Precursors
| Precursor Type | Resulting Product Class | Potential Application Areas |
|---|---|---|
| 1,6-Diaryl-1,6-diones | Polyketanils | Organic electronics, optoelectronics |
| 1,6-Diketones | Heterocyclic compounds (e.g., pyrroles, furans) | Pharmaceuticals, agrochemicals, functional dyes |
| 1,6-Diketones | Long-chain diols (via reduction) | Plasticizers, polyester (B1180765) synthesis |
Role as a Reagent in Chemical Transformations
Beyond its role as a building block, this compound can also act as a key reagent in specific chemical transformations, most notably in the synthesis of heterocyclic compounds.
A prime example of this is the Paal-Knorr synthesis , a classical and widely used method for the synthesis of substituted furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.orgalfa-chemistry.comorganic-chemistry.org Although the target compound is a 1,6-diketone, the underlying principle of cyclization can be applied to synthesize larger heterocyclic rings or can be a precursor to a 1,4-diketone through appropriate chemical modifications. In the Paal-Knorr reaction, the diketone undergoes a condensation reaction with an amine (to form a pyrrole), a dehydrating agent (to form a furan), or a sulfur source (to form a thiophene). wikipedia.orgresearchgate.net The reaction is typically acid-catalyzed and proceeds through the formation of a hemiaminal or enol intermediate followed by cyclization and dehydration. organic-chemistry.orgalfa-chemistry.com
Table 2: Paal-Knorr Synthesis of Heterocycles from 1,4-Diketone Precursors
| Target Heterocycle | Reagent(s) | General Conditions |
|---|---|---|
| Pyrrole | Primary amine or ammonia | Neutral or weakly acidic |
| Furan | Acid catalyst (e.g., H₂SO₄, p-TsOH) | Acidic, dehydration |
The use of this compound or its derivatives in such reactions would lead to the formation of heterocyclic compounds bearing two 4-methoxyphenyl (B3050149) substituents, which could be of interest for applications in medicinal chemistry and materials science due to the electronic properties conferred by these groups.
Contributions to Supramolecular Chemistry
The field of supramolecular chemistry focuses on the study of non-covalent interactions and the self-assembly of molecules into well-defined, functional structures. wiley-vch.de The molecular architecture of this compound possesses several features that make it a promising candidate for the design of supramolecular systems.
Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The different functional groups within this compound can act as molecular recognition elements. The carbonyl oxygen atoms can act as hydrogen bond acceptors, while the aromatic rings can participate in π-π stacking and C-H···π interactions. mdpi.com The methoxy (B1213986) groups can also engage in hydrogen bonding and other electrostatic interactions. This combination of interaction sites allows the molecule to selectively bind to other molecules or ions, forming host-guest complexes or other well-defined supramolecular adducts.
The diketone motif is a known structural element that can drive self-assembly processes. mdpi.com In the solid state, molecules of this compound can arrange themselves into ordered crystalline lattices through a network of intermolecular interactions. mdpi.com Hydrogen bonding involving the carbonyl groups, as well as π-stacking of the phenyl rings, can play a crucial role in directing the packing of the molecules. researchgate.net The flexible hexane (B92381) chain allows for conformational adjustments that can accommodate different packing arrangements, potentially leading to polymorphism. The study of the self-assembly of such molecules is fundamental to the field of crystal engineering, which aims to design and synthesize crystalline materials with desired properties. mdpi.com The self-assembly of similar bis-urea based bolaamphiphiles has been shown to be highly dependent on subtle structural changes, indicating the potential for fine-tuning the self-assembly of diketone-containing molecules. tue.nl
Formation of Coordination Compounds
Research into the direct application of This compound in the formation of coordination compounds is not extensively documented in publicly available scientific literature. However, the molecular structure of this diketone suggests its potential to act as a ligand in coordination chemistry. The presence of two ketone functional groups, separated by a flexible hexane chain, allows for several possible modes of coordination with metal centers.
The oxygen atoms of the carbonyl groups possess lone pairs of electrons that can be donated to a metal ion, forming a coordination bond. The flexibility of the hexyl spacer could allow the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions. It could potentially act as a chelating ligand to a single metal center, or more likely, as a bridging ligand connecting two different metal centers, leading to the formation of coordination polymers.
While direct studies on this compound are scarce, the coordination chemistry of analogous diketone ligands is well-established. For instance, related β-diketones are known to form stable chelate rings with a wide variety of metal ions. Although the carbonyl groups in this compound are not in a β-position to each other, the fundamental ability of the carbonyl oxygen to coordinate to metals remains.
Furthermore, research on other long-chain bis-functional ligands demonstrates their utility in constructing coordination polymers. For example, ligands with a hexane backbone, such as 1,6-bis(1-benzimidazolyl)hexane, have been used to synthesize metal complexes. researchgate.net This suggests that the hexane spacer in this compound is of a suitable length to facilitate the formation of extended network structures.
Due to the limited specific research on the coordination compounds of this compound, detailed experimental data and findings are not available to be presented in a data table format.
Future Research Directions and Outlook
Development of Novel and Sustainable Synthetic Routes
Future research will likely prioritize the development of efficient, environmentally benign, and economically viable methods for the synthesis of 1,6-Bis(4-methoxyphenyl)hexane-1,6-dione. Current synthetic strategies for 1,6-diketones often rely on classical methods that may involve harsh reaction conditions or the use of stoichiometric, and sometimes toxic, reagents.
One promising future direction is the exploration of catalytic Friedel-Crafts acylation of anisole (B1667542) with adipoyl chloride. While this is a standard method, future work could focus on employing reusable solid acid catalysts, such as zeolites or functionalized mesoporous silica, to replace traditional Lewis acids like aluminum chloride. This would not only simplify product purification but also minimize waste generation.
Another avenue for sustainable synthesis involves the oxidative cleavage of a cyclic precursor . For instance, a suitably substituted cyclohexene (B86901) derivative could be synthesized and subsequently cleaved using green oxidizing agents like ozone (with a reductive work-up) or potassium permanganate (B83412) under phase-transfer catalysis. The challenge and research opportunity lie in the stereoselective synthesis of the cyclohexene precursor to control the final product's conformation.
Furthermore, biocatalytic approaches present an innovative and highly sustainable future direction. Engineered enzymes could potentially catalyze the formation of the 1,6-diketone structure from bio-based starting materials. This could involve, for example, the enzymatic coupling of two molecules of a 4-methoxyphenyl-containing C3-synthon.
Finally, photocatalysis and electrochemistry offer intriguing possibilities for activating the necessary C-C bond-forming reactions under mild conditions. Visible-light-driven, copper-catalyzed acylation of enol silanes with acyl chlorides represents a sustainable method for creating β-diketones, and similar principles could be adapted for the synthesis of 1,6-diketones. researchgate.net
Exploration of Uncharted Reactivity Profiles
The reactivity of this compound is predicted to be dominated by its two carbonyl groups and the flexible hexane (B92381) chain, which allows for intramolecular interactions. A key area for future research is the detailed investigation of its intramolecular cyclization reactions . The Paal-Knorr synthesis is a well-known reaction of 1,4- and 1,5-diketones to form furans, pyrroles, and thiophenes. nih.gov For 1,6-diketones, intramolecular aldol (B89426) condensation can lead to the formation of six- or seven-membered rings, depending on the reaction conditions. The presence of the electron-donating methoxy (B1213986) groups on the phenyl rings could influence the enolization and subsequent cyclization pathways, a phenomenon that warrants detailed mechanistic studies.
Future investigations could also explore cascade reactions initiated by conjugate addition to an unsaturated derivative of the target molecule. Such cascades can lead to the rapid assembly of complex polycyclic structures. nih.govacs.orgresearchgate.net For example, the synthesis of a dienyl derivative of this compound could open up pathways for Nazarov-type cyclizations, potentially leading to novel cyclopentenone-containing architectures.
The reactivity of the methylene (B1212753) groups alpha to the carbonyls is another area ripe for exploration. These positions can be functionalized through various reactions, including halogenation, alkylation, and condensation reactions, to generate a library of derivatives with potentially interesting properties.
Design of Next-Generation Functional Materials
The structural characteristics of this compound make it an attractive building block for the design of novel functional materials.
In polymer chemistry , this diketone could serve as a monomer or a cross-linking agent. The carbonyl groups can be converted to other functional groups, such as diols (via reduction) or dienes (via Wittig-type reactions), which can then be used in polymerization reactions. For example, reduction to the corresponding 1,6-diol, 1,6-Bis(4-methoxyphenyl)hexane-1,6-diol, would create a monomer suitable for the synthesis of polyesters and polyurethanes. The rigid aromatic groups combined with the flexible hexane chain could impart unique thermal and mechanical properties to the resulting polymers.
In medicinal chemistry and materials science , the 1,6-diaryl-hexane scaffold has been explored for its cytotoxic activities against cancer cell lines. researchgate.net Future research could focus on synthesizing derivatives of this compound and evaluating their biological activities. The diketone functionality also allows for its use as a ligand for metal complexes, which could have applications in catalysis or as imaging agents.
Furthermore, the molecule's structure is reminiscent of liquid crystal precursors. Modification of the terminal methoxy groups to longer alkyl chains could lead to the development of novel liquid crystalline materials with potential applications in display technologies.
Advanced Computational Studies for Predictive Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), will be an indispensable tool for guiding future research on this compound. nih.govrsc.orgnih.govrsc.org
Conformational analysis will be crucial to understand the molecule's flexibility and the preferred spatial arrangement of the two aryl groups. This information is vital for predicting its reactivity, particularly in intramolecular reactions, and for understanding its interactions in biological systems or materials.
DFT calculations can be employed to predict the outcomes of various proposed reactions. For instance, the transition states for different intramolecular cyclization pathways can be calculated to determine the most likely products under various conditions. rsc.org This predictive power can save significant experimental time and resources.
Furthermore, computational studies can be used to predict the electronic and photophysical properties of the molecule and its derivatives. Time-dependent DFT (TD-DFT) calculations can predict UV-Vis absorption and emission spectra, which is essential for designing new photoactive materials. Molecular docking studies could also be performed to predict the binding affinity of the compound and its derivatives to various biological targets, thereby guiding the design of new therapeutic agents. nih.gov
Integration into Multicomponent Reaction Methodologies
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, adhering to the principles of green chemistry. rsc.org The dicarbonyl functionality of this compound makes it an ideal candidate for integration into novel MCRs.
A significant area of future research will be the use of this diketone in the synthesis of complex heterocyclic scaffolds . For example, in a reaction with a 1,2-diamine and an isocyanide (a Ugi-type reaction), it could lead to the formation of novel benzodiazepine-like structures. acs.org Similarly, its reaction with hydrazine (B178648) derivatives could be explored for the synthesis of pyridazines and other nitrogen-containing heterocycles. The development of such MCRs would provide rapid access to diverse molecular libraries for applications in drug discovery and materials science.
Q & A
Q. What are the optimized synthetic routes for 1,6-bis(4-methoxyphenyl)hexane-1,6-dione, and how do reaction conditions influence yield?
The compound is synthesized via Friedel-Crafts acylation of 4-methoxyphenyl precursors with hexanedioyl chloride under Lewis acid catalysis (e.g., AlCl₃). Key parameters include solvent polarity (e.g., carbon tetrachloride), temperature control (60–80°C), and stoichiometric ratios of reactants to minimize side products like over-acylated derivatives . Yield optimization (67–90%) requires precise bromination conditions (e.g., Br₂ in CCl₄) and purification via recrystallization .
Q. Which spectroscopic techniques are most reliable for characterizing structural purity?
- NMR : ¹H/¹³C NMR identifies methoxy groups (δ ~3.8 ppm for OCH₃) and ketone environments (δ ~200–210 ppm for C=O).
- IR : Strong carbonyl stretches (~1700 cm⁻¹) confirm diketone formation.
- X-ray diffraction : Resolves crystallographic parameters (e.g., bond angles, packing motifs) for unambiguous structural validation .
Q. How can solubility challenges in polar solvents be addressed during formulation?
Co-solvent systems (e.g., DMSO/water mixtures) or derivatization (e.g., hydroxylation of methoxy groups) enhance solubility. Micellar encapsulation using surfactants (e.g., Tween-80) is also effective for in vitro assays .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Antioxidant assays : DPPH radical scavenging evaluates electron-donating capacity of methoxy and ketone groups .
- Enzyme inhibition : Fluorometric assays measure inhibition of alkaline phosphatase (ALP) or carbonic anhydrase (CA) via competitive binding analysis .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence regioselectivity in bromination reactions?
Bromination of this compound occurs regioselectively at the para positions of methoxy groups due to electron-donating effects, confirmed by single-crystal X-ray studies. Computational modeling (DFT) reveals lower activation energy for para-bromination compared to meta positions .
Q. What mechanistic insights explain cyclocondensation reactions with heterocycles (e.g., thiophene, pyrrole)?
Cyclocondensation with thiophene involves nucleophilic attack by α-heterocyclic carbons on diketone carbonyls, forming fused polycyclic systems. Reaction kinetics (monitored by HPLC) show higher reactivity in acetic acid due to protonation of carbonyls, enhancing electrophilicity .
Q. How can computational modeling predict structure-activity relationships (SAR) for enzyme inhibition?
Molecular docking (e.g., AutoDock Vina) identifies key interactions:
Q. What strategies resolve contradictions between experimental and computational spectral data?
Discrepancies in NMR chemical shifts (e.g., due to solvent effects) are reconciled using solvent correction models (e.g., IEF-PCM). IR frequency mismatches require anharmonic corrections in DFT calculations .
Q. How does crystallinity affect nonlinear optical (NLO) properties?
Single-crystal studies (Kurtz-Perry test) reveal second-harmonic generation (SHG) efficiency dependent on molecular dipole alignment. Z-scan measurements show third-order NLO susceptibility (χ³) of ~10⁻¹² esu, attributed to π-conjugation extended by methoxy substituents .
Q. What synthetic modifications improve thermal stability for material science applications?
Introducing crosslinkable groups (e.g., acrylate via Michael addition) enhances thermal degradation resistance (TGA ΔT₅₀% > 300°C). Polymer composites with PMMA show improved glass transition temperatures (DSC: Tg ~120°C) .
Methodological Notes
- Synthesis Troubleshooting : Low yields often arise from incomplete acylation; use excess AlCl₃ (1.5 eq) and anhydrous conditions .
- Crystallization : Ethanol/water (7:3 v/v) at 4°C yields diffraction-quality crystals .
- Computational Workflow : Optimize geometries at B3LYP/6-31G(d), then calculate spectroscopic properties with CAM-B3LYP .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
